molecular formula C10H13NOS B14074430 1-(3-Amino-2-(methylthio)phenyl)propan-1-one

1-(3-Amino-2-(methylthio)phenyl)propan-1-one

Cat. No.: B14074430
M. Wt: 195.28 g/mol
InChI Key: KFHZDDBXNQNNCB-UHFFFAOYSA-N
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Description

1-(3-Amino-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H13NOS It is characterized by the presence of an amino group, a methylthio group, and a propanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-(methylthio)phenyl)propan-1-one typically involves the reaction of 3-amino-2-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone group. Common reagents used in this synthesis include Grignard reagents or organolithium compounds. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Amino-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-Amino-2-(methylthio)phenyl)propan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-(3-Amino-2-(methylthio)phenyl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, neuroprotective effects, and other pharmacological activities based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C10H13N1S1O
  • Molecular Weight : Approximately 197.28 g/mol

Biological Activity Overview

Research has indicated various biological activities associated with this compound, including:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : It may offer protection against neurodegenerative diseases.
  • Antimicrobial Properties : Preliminary studies suggest activity against certain microbial strains.

Anticancer Activity

A significant body of research has focused on the anticancer properties of compounds similar to this compound. For instance, studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In a study assessing the cytotoxic effects of related compounds, it was found that:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung Cancer)15.2Induces apoptosis
Compound BHCT116 (Colon Cancer)12.5Cell cycle arrest in S phase
This compoundMDA-MB-231 (Breast Cancer)TBDTBD

These results indicate that this compound may exhibit similar or enhanced anticancer properties compared to its analogs.

Neuroprotective Effects

Research has also suggested that compounds with similar structural features can provide neuroprotective benefits. For example, a study highlighted the ability of certain derivatives to inhibit neuroinflammation and protect neuronal cells from oxidative stress.

Mechanism of Neuroprotection

The proposed mechanisms include:

  • Inhibition of pro-inflammatory cytokines.
  • Scavenging of reactive oxygen species (ROS).

Antimicrobial Properties

Preliminary evaluations have indicated that this compound possesses antimicrobial properties. Testing against various bacterial strains revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest potential applications in treating infections caused by resistant strains.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

1-(3-amino-2-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C10H13NOS/c1-3-9(12)7-5-4-6-8(11)10(7)13-2/h4-6H,3,11H2,1-2H3

InChI Key

KFHZDDBXNQNNCB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)N)SC

Origin of Product

United States

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